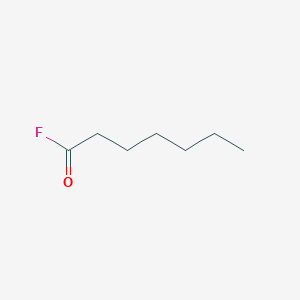
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-: is a synthetic peptide composed of multiple lysine residues. Lysine is an essential amino acid that plays a crucial role in various biological processes, including protein synthesis, enzyme function, and cellular signaling. The compound is characterized by its repetitive lysine units, which can be cleaved by enzymes to release biologically active peptides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino group of the incoming lysine is activated using reagents like HBTU or DIC and coupled to the carboxyl group of the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods: Industrial production of such peptides may involve large-scale SPPS or recombinant DNA technology, where genes encoding the peptide are inserted into microorganisms like E. coli, which then express the peptide. The peptide is subsequently purified using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- can undergo oxidation reactions, particularly at the amino groups, forming products like lysine aldehydes.
Reduction: Reduction reactions can convert lysine aldehydes back to lysine.
Substitution: The amino groups can participate in substitution reactions, forming derivatives like N-acyl lysines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or periodate under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Acylating agents like acetic anhydride or succinic anhydride.
Major Products:
Oxidation: Lysine aldehydes.
Reduction: Regenerated lysine.
Substitution: N-acyl lysines
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in peptide synthesis.
- Acts as a linker for conjugating biologically active molecules.
Biology:
- Studied for its role in protein-protein interactions.
- Used in the design of enzyme substrates and inhibitors.
Medicine:
- Investigated for its potential in drug delivery systems.
- Explored as a therapeutic agent in cancer treatment due to its ability to deliver multiple anticancer peptides.
Industry:
Mecanismo De Acción
The mechanism of action of L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- involves its cleavage by specific enzymes to release active lysine residues or peptides. These active peptides can interact with various molecular targets, including enzymes, receptors, and cellular proteins, modulating their activity and influencing cellular pathways. The ε-amino group of lysine often participates in hydrogen bonding and acts as a general base in catalysis, playing a crucial role in the compound’s biological activity .
Comparación Con Compuestos Similares
L-Lysine: A single lysine residue, essential for protein synthesis and various metabolic processes.
Poly-L-lysine: A polymer of lysine used in cell culture and drug delivery.
L-Lysyl-L-lysine: A dipeptide of lysine with similar properties but shorter chain length.
Uniqueness: L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- is unique due to its repetitive lysine units, which provide multiple sites for enzymatic cleavage and interaction with biological molecules. This makes it a versatile tool in research and therapeutic applications, offering advantages over shorter peptides or single lysine residues .
Propiedades
Número CAS |
554-38-1 |
|---|---|
Fórmula molecular |
C36H74N12O7 |
Peso molecular |
787.0 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C36H74N12O7/c37-19-7-1-13-25(43)31(49)44-26(14-2-8-20-38)32(50)45-27(15-3-9-21-39)33(51)46-28(16-4-10-22-40)34(52)47-29(17-5-11-23-41)35(53)48-30(36(54)55)18-6-12-24-42/h25-30H,1-24,37-43H2,(H,44,49)(H,45,50)(H,46,51)(H,47,52)(H,48,53)(H,54,55)/t25-,26-,27-,28-,29-,30-/m0/s1 |
Clave InChI |
ARDMSUOMORZJEN-WPMUBMLPSA-N |
SMILES isomérico |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N |
SMILES canónico |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



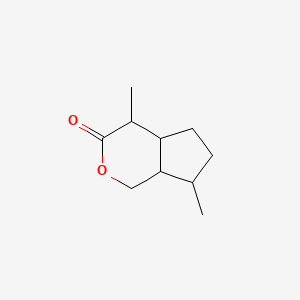
![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(3-methoxynaphthalen-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14749757.png)
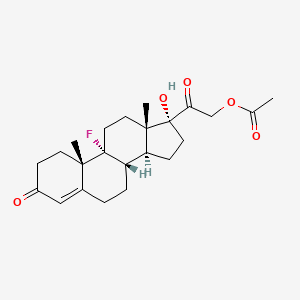
![(8-Azabicyclo[3.2.1]octan-8-yl)acetonitrile](/img/structure/B14749775.png)
![N-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-2-methylpropanamide](/img/structure/B14749787.png)
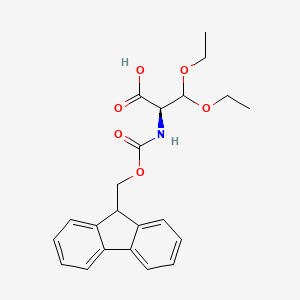
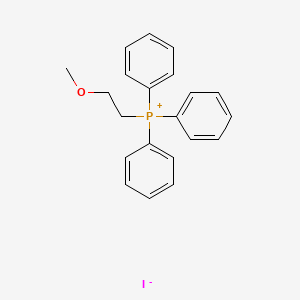
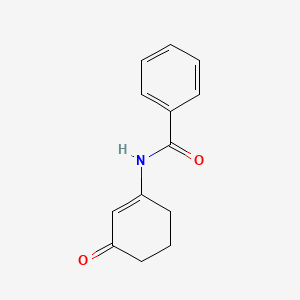
![1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B14749826.png)
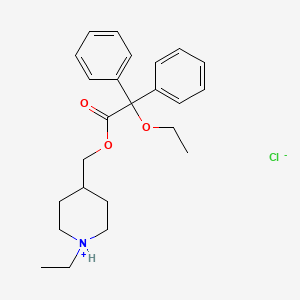
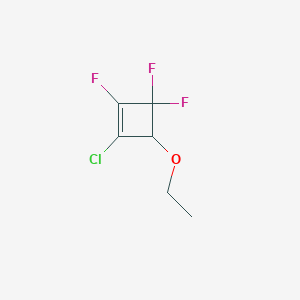
![Dibenzo[fg,ij]naphtho[1,2,3,4-rst]pentaphene](/img/structure/B14749839.png)
